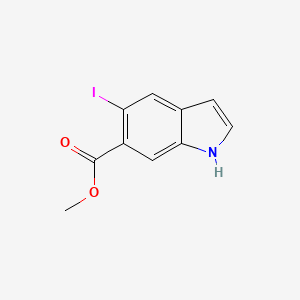

Methyl 5-iodo-1H-indole-6-carboxylate

説明

Methyl 5-iodo-1H-indole-6-carboxylate is an iodinated indole derivative featuring a carboxylate ester group at the C6 position and an iodine substituent at C3. Its molecular structure (C₁₀H₈INO₂) combines the aromatic indole core with halogen and ester functional groups, making it a versatile intermediate in medicinal chemistry and materials science. The iodine substituent likely enhances its utility in cross-coupling reactions and radiopharmaceutical applications due to iodine’s leaving-group propensity and isotopic properties.

特性

IUPAC Name |

methyl 5-iodo-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUZUVHDDZQVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285652 | |

| Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-05-7 | |

| Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1H-indole-6-carboxylate typically involves the iodination of methyl indole-6-carboxylate. One common method is the reaction of methyl indole-6-carboxylate with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

化学反応の分析

Types of Reactions

Methyl 5-iodo-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

科学的研究の応用

Methyl 5-iodo-1H-indole-6-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs.

Biological Studies: Researchers use it to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

作用機序

The mechanism of action of Methyl 5-iodo-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .

類似化合物との比較

Key Observations :

- Iodine vs.

- Ester Position : Ester groups at C6 (vs. C2 or C5) may sterically hinder interactions at the indole’s pyrrole ring, affecting binding in biological systems .

Structural and Analytical Characterization

- Crystallography : Tools like SHELXL () and ORTEP-III () enable precise determination of bond lengths and angles, critical for comparing halogen-induced distortions in indole cores .

- Spectroscopy : IR and Raman data () differentiate ester (C=O stretch ~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) vibrations across analogs.

生物活性

Methyl 5-iodo-1H-indole-6-carboxylate is an indole derivative notable for its diverse biological activities, which are influenced by its unique structural features, including the iodine atom at the 5-position and the carboxylate group at the 6-position. This article explores its biological activity through various studies, highlighting its potential therapeutic applications.

- Molecular Formula : CHINO

- Molecular Weight : Approximately 301.08 g/mol

- Appearance : Yellow solid

- Melting Point : 184 to 185 °C

The biological activity of this compound stems from its ability to interact with various biological targets. The presence of iodine and the carboxylate group enhances its reactivity and binding affinity, facilitating interactions with enzymes and receptors involved in numerous biological pathways.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study showed that this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 6.0 |

| Pseudomonas aeruginosa | 10.0 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity are presented in Table 2.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15.0 |

| Fusarium oxysporum | 20.0 |

The observed antifungal activity indicates the potential of this compound in treating fungal infections, particularly in immunocompromised patients.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results are summarized in Table 3.

| Cell Line | IC (µM) |

|---|---|

| A549 | 5.0 |

| HeLa | 7.5 |

| MCF-7 | 6.0 |

These findings suggest that this compound may inhibit cancer cell growth through mechanisms that warrant further investigation.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of various indole derivatives found that this compound exhibited superior activity against resistant strains of bacteria, making it a candidate for further development as an antibiotic . -

Anticancer Research :

In a comparative study, this compound was tested alongside other indole derivatives for their anticancer effects. The compound displayed a higher potency against lung cancer cells compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-iodo-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via iodination of a pre-functionalized indole scaffold. A common approach involves direct electrophilic iodination at the 5-position of methyl indole-6-carboxylate using iodine and an oxidizing agent (e.g., HIO₃ or N-iodosuccinimide). Optimization requires monitoring reaction temperature (typically 0–25°C), solvent choice (e.g., DMF or acetic acid), and stoichiometry to avoid over-iodination. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate the product .

Q. How should researchers safely handle and store this compound in the laboratory?

Due to potential toxicity and sensitivity to light/moisture, the compound should be stored in amber glass vials under inert gas (N₂ or Ar) at –20°C. Handling requires PPE: nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in a fume hood. Waste disposal must comply with hazardous chemical protocols, including neutralization and segregation from halogenated solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodination at C5, methyl ester at C6).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine.

- FTIR : Identify ester carbonyl stretches (~1700 cm⁻¹) and N–H indole vibrations (~3400 cm⁻¹).

Cross-referencing with computational predictions (e.g., DFT) enhances assignment accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides unambiguous confirmation of molecular geometry, iodine positioning, and intermolecular interactions. For example, SHELXL refinement can resolve discrepancies between predicted and observed bond angles (e.g., C5–I bond length ~2.09 Å). Twinning or disorder in crystals may require advanced refinement strategies, such as using the TWIN/BASF commands in SHELX .

Q. What strategies mitigate contradictions in reactivity data during cross-coupling reactions involving the iodo substituent?

The 5-iodo group is a prime site for Suzuki-Miyaura or Sonogashira couplings. Contradictions in reaction yields or side products often arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Solvent/base compatibility : Use of DMF with Cs₂CO₃ vs. THF with K₃PO₄.

Methodological adjustments include pre-activating the catalyst, optimizing ligand ratios, and screening for steric/electronic effects using computational tools (e.g., molecular docking simulations) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- HPLC-MS monitoring : Track degradation products in acidic/basic/oxidative environments.

- Light exposure tests : Compare UV-vis spectra before/after irradiation.

Data interpretation must account for solvent interactions and potential hydrolysis of the ester group .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict electronic properties (HOMO/LUMO energies) relevant to binding interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor dynamics, while QSAR models correlate structural features (e.g., iodine’s electronegativity) with activity in enzyme inhibition assays .

Q. How should researchers address discrepancies in reported synthetic yields for derivatives of this compound?

Contradictions often stem from:

- Purity of starting materials : Validate via NMR or HPLC.

- Reaction scalability : Microscale vs. bulk synthesis.

- Byproduct formation : Use LC-MS to identify side products.

A systematic DOE (Design of Experiments) approach, varying parameters like temperature, catalyst loading, and solvent polarity, can isolate critical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。